Cas no 2098136-01-5 (2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- AKOS026724302
- F2198-5545
- 2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine
- 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
- 2098136-01-5
- 1H-Pyrazole-4-ethanamine, 1-(cyclopropylmethyl)-N-methyl-3-(trifluoromethyl)-
-
- インチ: 1S/C11H16F3N3/c1-15-5-4-9-7-17(6-8-2-3-8)16-10(9)11(12,13)14/h7-8,15H,2-6H2,1H3
- InChIKey: DECJIXKWNDGUBK-UHFFFAOYSA-N
- SMILES: FC(C1C(CCNC)=CN(CC2CC2)N=1)(F)F
計算された属性
- 精确分子量: 247.12963201g/mol
- 同位素质量: 247.12963201g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 29.8Ų
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 294.4±35.0 °C at 760 mmHg
- フラッシュポイント: 131.9±25.9 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
- 酸度系数(pKa): 9.84±0.10(Predicted)
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-5545-0.25g |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |
2098136-01-5 | 95%+ | 0.25g |
$716.0 | 2023-09-06 | |
Life Chemicals | F2198-5545-10g |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |
2098136-01-5 | 95%+ | 10g |
$3335.0 | 2023-09-06 | |
TRC | C163256-1g |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)-n-methylethan-1-amine |
2098136-01-5 | 1g |
$ 1135.00 | 2022-06-06 | ||
Life Chemicals | F2198-5545-2.5g |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |
2098136-01-5 | 95%+ | 2.5g |
$1588.0 | 2023-09-06 | |
TRC | C163256-500mg |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)-n-methylethan-1-amine |
2098136-01-5 | 500mg |
$ 750.00 | 2022-06-06 | ||
Life Chemicals | F2198-5545-5g |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |
2098136-01-5 | 95%+ | 5g |
$2382.0 | 2023-09-06 | |
Life Chemicals | F2198-5545-0.5g |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |
2098136-01-5 | 95%+ | 0.5g |
$754.0 | 2023-09-06 | |
TRC | C163256-100mg |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1h-pyrazol-4-yl)-n-methylethan-1-amine |
2098136-01-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
Life Chemicals | F2198-5545-1g |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |
2098136-01-5 | 95%+ | 1g |
$794.0 | 2023-09-06 |
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine 関連文献
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amineに関する追加情報
Introduction to 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine (CAS No. 2098136-01-5)
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2098136-01-5, belongs to the pyrazole class of heterocyclic molecules, which are widely recognized for their versatility in drug design. The presence of a cyclopropylmethyl group and a trifluoromethyl substituent in the pyrazole core imparts distinct electronic and steric properties, making it a promising candidate for further investigation.
The structural framework of this molecule is characterized by a pyrazole ring substituted at the 3-position with a trifluoromethyl group, enhancing its lipophilicity and metabolic stability. Additionally, the 4-position of the pyrazole ring is linked to an N-methylethan-1-amine moiety, which introduces a basic nitrogen atom capable of forming hydrogen bonds or participating in salt formation. The cyclopropylmethyl group at the 1-position adds another layer of complexity, influencing both the conformational flexibility and interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The trifluoromethyl group, in particular, is well-documented for its ability to improve pharmacokinetic properties such as bioavailability and metabolic stability. This feature has made trifluoromethylated pyrazoles attractive for drug discovery programs targeting various diseases, including inflammation, cancer, and infectious disorders.
In the context of current research, compounds like 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine are being explored for their potential as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with pathological conditions. The unique scaffold of this compound allows it to interact with specific kinase domains, potentially modulating their activity. Preliminary studies have suggested that such modifications can enhance binding affinity and selectivity, reducing off-target effects.
The cyclopropylmethyl group in this molecule may contribute to its binding interactions by providing steric hindrance that optimizes fit within active pockets of biological targets. This structural feature is particularly valuable in drug design, where precise molecular complementarity is essential for effective binding. Additionally, the amine functionality at the N-position can serve as a point for further derivatization, allowing chemists to fine-tune properties such as solubility and pharmacokinetics.
From a synthetic perspective, the preparation of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the trifluoromethyl group typically requires specialized reagents or catalytic systems to achieve high yields and purity. Similarly, the incorporation of the cyclopropylmethyl moiety demands careful consideration to maintain regioselectivity and minimize unwanted side reactions.
The biological evaluation of this compound has been a focus of several research groups aiming to uncover new therapeutic applications. In vitro assays have demonstrated promising activity against certain enzymatic targets, suggesting potential utility in treating conditions related to these pathways. While comprehensive preclinical data is still limited, these early findings warrant further investigation into its pharmacological profile.
The development of novel scaffolds like 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine underscores the ongoing evolution of drug discovery strategies. By leveraging structural motifs known to enhance biological activity, researchers can accelerate the identification of lead compounds with therapeutic potential. The integration of computational modeling and high-throughput screening techniques further streamlines this process, enabling rapid assessment of molecular interactions.
In conclusion,2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of substituents offers opportunities for developing next-generation therapeutics with improved efficacy and reduced side effects. As research continues to uncover new biological functions and synthetic strategies,this compound will likely remain at the forefront of pharmaceutical exploration.
2098136-01-5 (2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine) Related Products
- 42599-89-3(2-(1S)-1-hydroxyethyl-1,4-dihydroquinazolin-4-one)
- 1019500-25-4((butan-2-yl)(3,4-difluorophenyl)methylamine)
- 1805979-48-9(Ethyl 3-(bromomethyl)-5-cyano-4-(difluoromethyl)pyridine-2-acetate)
- 1695999-69-9(2,3,7,11-tetraazatricyclo7.4.0.0,2,6trideca-1(9),3,5,7-tetraen-5-amine)
- 1122090-36-1(4-methyl-5-(2-methylpropyl)pyridine-2-carboxylic acid)
- 2648935-04-8((2S)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidopentanoic acid)
- 2138173-17-6(tert-butyl 3-5-(prop-2-enamido)-1H-pyrazol-1-ylazetidine-1-carboxylate)
- 1260793-28-9(5-(azetidin-3-yl)-2-methoxyphenol)
- 896841-15-9((2Z)-7-(diethylamino)methyl-6-hydroxy-2-(4-nitrophenyl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 19278-85-4(2-chloro-1-(2,4,5-trimethoxyphenyl)ethan-1-one)




